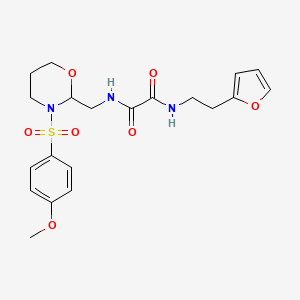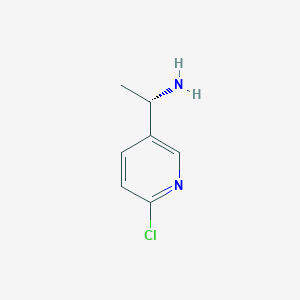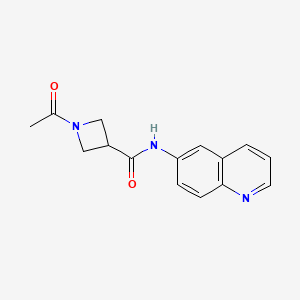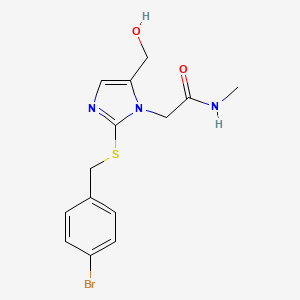![molecular formula C25H23N5O5 B2487868 ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 123980-49-4](/img/no-structure.png)
ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Role as A3 Adenosine Receptor Ligands
Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related compounds have been explored for their potential as ligands at human A3 adenosine receptors. Research indicates that certain ethyl group substitutions can significantly increase affinity for these receptors. These findings are crucial for developing new therapeutic agents targeting the A3 adenosine receptor, which plays a role in various physiological processes (Ozola et al., 2003).
2. Crystal Structure Analysis
Studies involving the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provide insights into the molecular conformation and interactions of these complex molecules. Understanding the crystal structure is essential for drug design and predicting the behavior of these compounds in biological systems (Li et al., 2015).
3. Antiviral and Cytostatic Potential
Some derivatives of this compound have been evaluated for their biological activity, particularly against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). The results suggest modest activity, indicating potential therapeutic applications in antiviral treatments (Hořejší et al., 2006).
4. Investigating Antioxidant Properties
Some research has delved into the antioxidant properties of related compounds, particularly those derived from natural sources like seaweed. These studies highlight the potential use of these compounds as antioxidants in various applications, including pharmaceutical and food industries (Chakraborty et al., 2016).
5. Binding Affinity Studies
Investigations into the binding affinity of similar compounds at adenosine receptors enhance our understanding of their potential therapeutic applications. This research contributes to the development of new drugs with improved efficacy and selectivity for specific receptor subtypes (Baraldi et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one, followed by cyclization with phenylacetic acid and ethyl chloroacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one", "phenylacetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminomethyl-1-methylimidazo[2,1-f]purin-7(8H)-one in the presence of acetic acid and refluxing in ethanol to yield 8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenylimidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Cyclization of the product from step 1 with phenylacetic acid and ethyl chloroacetate in the presence of triethylamine and refluxing in ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Reduction of the nitro group in the product from step 2 with hydrogen gas and palladium on carbon catalyst in the presence of ethanol to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetohydrazide.", "Step 4: Acetylation of the product from step 3 with acetic anhydride and pyridine in the presence of dichloromethane to yield ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
Numéro CAS |
123980-49-4 |
Formule moléculaire |
C25H23N5O5 |
Poids moléculaire |
473.489 |
Nom IUPAC |
ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3 |
Clé InChI |
BWSWZJZGVZEKLC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)



![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)


![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)
